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molecular formula C7H8O4S B1361177 4-Methoxybenzenesulfonic acid CAS No. 5857-42-1

4-Methoxybenzenesulfonic acid

Cat. No. B1361177
M. Wt: 188.2 g/mol
InChI Key: IWYVYUZADLIDEY-UHFFFAOYSA-N
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Patent
US08324341B2

Procedure details

560 g of 98% sulfuric acid was dropped into 600 g of methoxybenzene. Then, while the stirring was continued, the temperature was raised into 80 to 85° C., reacting for 3 hours. After the reaction, distillation water was added, adjusting the concentration into 55%. Then, the temperature at about 40° C. was gradually cooled. Upon the temperature reached at 20° C., a small amount of a crystalline of p-methoxybenzenesulfonic acid (4-methoxybenzenesulfonic acid), which was provided in advance, was added, generating crystalline deposition of p-methoxybenzenesulfonic acid in the system. The crystalline as obtained was collected by filtering, into which water was added and the liquid temperature was again raised at 40° C. to dissolve. The concentration was adjusted to have 55%. Then, the temperature at about 40° C. was gradually cooled. Upon the temperature reached at 20° C., a small amount of a crystalline of p-methoxybenzenesulfonic acid, which was provided in advance, was added again, generating crystalline deposition of p-methoxybenzenesulfonic acid. The crystalline was collected by filtration so as to obtain methoxybenzenesulfonic acid in which the para compound was included at 98 mole % in the whole of methoxybenzenesulfonic acid.
Quantity
560 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=O)([OH:3])[OH:2].[CH3:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>O>[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([S:1]([OH:3])(=[O:5])=[O:2])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
560 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
600 g
Type
reactant
Smiles
COC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the concentration into 55%
TEMPERATURE
Type
TEMPERATURE
Details
Then, the temperature at about 40° C. was gradually cooled
CUSTOM
Type
CUSTOM
Details
reached at 20° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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